molecular formula C12H12N2 B1392012 5,2'-Dimethyl-[2,4']bipyridinyl CAS No. 1187168-36-0

5,2'-Dimethyl-[2,4']bipyridinyl

Cat. No. B1392012
CAS RN: 1187168-36-0
M. Wt: 184.24 g/mol
InChI Key: ALFUKBAUFFOYDU-UHFFFAOYSA-N
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Description

5,2’-Dimethyl-[2,4’]bipyridinyl is a complex organic compound that has garnered a lot of attention within the scientific community. It is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . It is widely used as a ligand for organometallic chemical synthesis and pharmaceuticals applications .


Molecular Structure Analysis

The molecular formula of 5,2’-Dimethyl-[2,4’]bipyridinyl is C12H12N2 . The molecular weight is 184.24 g/mol .


Physical And Chemical Properties Analysis

5,2’-Dimethyl-[2,4’]bipyridinyl is an off-white powder . Its melting point is approximately 115 °C .

Scientific Research Applications

Photocatalytic CO2 Reduction

5,2'-Dimethyl-[2,4']bipyridinyl, as part of supramolecular metal complexes, has shown significant utility in photocatalytic CO2 reduction. Complexes using this compound have demonstrated enhanced photocatalytic activities, particularly in binuclear and tetranuclear complexes. The structure and composition of these complexes greatly influence their ability to reduce CO2 efficiently, showcasing the potential of this compound in environmental applications (Gholamkhass et al., 2005).

Photophysical Properties in Iridium(III) Complexes

Research on 4'-functionalized 5,5'-diaryl-2,2'-bipyridines, closely related to this compound, reveals insights into their role in luminescent cationic heteroleptic iridium(III) complexes. These studies are crucial for understanding how the functionalization of such bipyridines affects the luminescent properties of these complexes, which has implications for optoelectronic applications (Ladouceur et al., 2010).

Improved Catalytic Activity for CO2 Reduction

This compound derivatives have shown improved catalytic activity in the reduction of carbon dioxide. Specific complexes with this compound have been identified as highly effective catalysts, offering a promising avenue for CO2 reduction strategies (Smieja & Kubiak, 2010).

Phase Transitions and Vibrations in Complexes

Complexes containing derivatives of this compound, such as dimethyl bipyridyls, have been studied for their phase transition, vibrational properties, and methyl group tunneling. These properties are essential for understanding the behavior of these compounds in various states, which has implications in material science and molecular engineering (Bator et al., 2011).

Luminescence Properties in Lanthanide Ternary Complexes

This compound has been utilized in constructing lanthanide ternary complexes, where its interaction with other components like 2,4-difluorobenzoic acid has been studied. These complexes are significant for their crystal structures, thermoanalysis, and especially their luminescence properties, relevant in the field of photoluminescence and material science (Du et al., 2020).

Photocatalytic H2 Evolution

Investigations into Ru(II)Pt(II) dimers containing this compound derivatives have shed light on the relationship between H2-evolving activity and the energy level of the LUMO in these compounds. This research is pivotal in developing efficient photo-hydrogen-evolving molecular devices, contributing to renewable energy technologies (Masaoka et al., 2010).

Biochemical Analysis

Biochemical Properties

5,2’-Dimethyl-[2,4’]bipyridinyl plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been observed to interact with metal ions, forming coordination complexes that can act as catalysts in biochemical reactions . These interactions are primarily driven by the nitrogen atoms in the bipyridine structure, which can donate electron pairs to metal ions, stabilizing the complex.

Cellular Effects

The effects of 5,2’-Dimethyl-[2,4’]bipyridinyl on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, 5,2’-Dimethyl-[2,4’]bipyridinyl can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5,2’-Dimethyl-[2,4’]bipyridinyl exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5,2’-Dimethyl-[2,4’]bipyridinyl can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

properties

IUPAC Name

2-methyl-4-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFUKBAUFFOYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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